![molecular formula C21H18F2N2O4S2 B6568092 3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946346-20-9](/img/structure/B6568092.png)
3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Overview
Description
This compound is a sulfonamide, which is a functional group that is the basis of several groups of drugs, which are called sulphonamides, sulfa drugs or sulpha drugs. The original antibacterial sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable amine with a sulfonyl chloride to form the sulfonamide. The specific reactants and conditions would depend on the exact structures of the starting materials .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a sulfonamide group, along with two fluorine atoms attached to different benzene rings. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed under acidic or alkaline conditions to yield the corresponding sulfonyl chloride and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group and the fluorine atoms would likely make the compound quite polar, which could affect its solubility in different solvents .Mechanism of Action
Target of Action
Similar compounds have been found to target thePeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Based on its structural similarity to other sulfonamide compounds, it can be inferred that it might interact with its target through the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Given its potential target, it may influence pathways related to lipid metabolism, glucose homeostasis, and inflammation, which are regulated by pparγ .
Pharmacokinetics
Similar compounds are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
Based on its potential target, it may lead to changes in gene expression related to lipid metabolism, glucose homeostasis, and inflammation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-fluoro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S2/c22-16-6-9-19(10-7-16)31(28,29)25-12-2-3-15-13-18(8-11-21(15)25)24-30(26,27)20-5-1-4-17(23)14-20/h1,4-11,13-14,24H,2-3,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPZGOUPQRKKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide |
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